Methyl 5-formyl-2,4-dimethoxybenzoate

Description

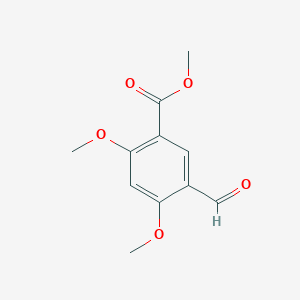

Methyl 5-formyl-2,4-dimethoxybenzoate (C₁₁H₁₂O₅, MW 224.21 g/mol) is a multifunctional aromatic ester characterized by a formyl (-CHO) group at position 5 and methoxy (-OCH₃) groups at positions 2 and 4 of the benzoate scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing complex molecules such as cavitands and pharmaceutical precursors .

Synthesis:

The compound is synthesized via formylation of methyl 2,4-dimethoxybenzoate using dichloromethyl methyl ether and titanium(IV) chloride in dichloromethane. The reaction proceeds under mild conditions (0°C to room temperature) to yield the product with high purity . Subsequent saponification of the methyl ester generates the corresponding carboxylic acid derivative, confirmed by ¹H NMR (δ 10.16 ppm for the formyl proton) and HRMS data .

Structure

2D Structure

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 5-formyl-2,4-dimethoxybenzoate |

InChI |

InChI=1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3 |

InChI Key |

IKCNYZWAQPBKIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of methyl 5-formyl-2,4-dimethoxybenzoate generally follows a multi-step synthetic pathway involving:

- Esterification of 2,4-dimethoxybenzoic acid to form the methyl ester.

- Selective formylation at the 5-position of the aromatic ring.

- Optional alkylation or functional group transformations depending on the target derivative.

Esterification

Esterification is typically performed by refluxing 2,4-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This converts the acid to the methyl ester, methyl 2,4-dimethoxybenzoate, which is a key intermediate.

| Parameter | Typical Conditions |

|---|---|

| Reactants | 2,4-dimethoxybenzoic acid, methanol |

| Catalyst | Concentrated sulfuric acid or p-TsOH |

| Temperature | Reflux (~65-70 °C) |

| Reaction Time | 4–12 hours |

| Workup | Neutralization, extraction, drying |

| Yield | 80–95% |

Formylation

The critical step is the introduction of the formyl group at the 5-position. Commonly used formylating agents include:

- Formic acid or formic anhydride under acidic conditions.

- Vilsmeier-Haack reaction using DMF (N,N-dimethylformamide) and POCl3.

- Reactions with dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as a Lewis acid catalyst.

One effective method described involves the reaction of methyl 2,4-dimethoxybenzoate with dichloromethyl methyl ether and titanium tetrachloride at low temperatures (0 °C to room temperature), yielding this compound in good purity after workup and recrystallization.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Methyl 2,4-dimethoxybenzoate, dichloromethyl methyl ether, TiCl4 |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 hours at 0 °C, then 16 hours at RT |

| Workup | Quench with HCl/ice, extraction with dichloromethane, washing, drying |

| Yield | 70–85% |

Alkylation and Further Functionalization

For derivatives such as methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxybenzoate, alkylation is performed after formylation. This involves reacting the formylated ester with an alkyl alcohol (e.g., 3,7-dimethylocta-2,6-dien-1-ol) in the presence of a strong base such as sodium hydride (NaH).

| Parameter | Typical Conditions |

|---|---|

| Reactants | Formylated methyl ester, alkyl alcohol |

| Base | Sodium hydride (NaH) |

| Solvent | Anhydrous THF or DMF |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours |

| Workup | Quenching, extraction, purification |

| Yield | Variable, optimized for >70% |

Industrial Scale Preparation

Industrial synthesis adapts the above laboratory methods with modifications for scale, efficiency, and safety:

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of catalyst loading and solvent recycling.

- Automated monitoring of reaction parameters to maintain product consistency.

- Purification by crystallization or chromatography is scaled accordingly.

Representative Preparation Procedure from Literature

A detailed experimental procedure reported for this compound preparation is as follows:

- Dissolve methyl 2,4-dimethoxybenzoate in dry dichloromethane.

- Cool the solution to 0 °C.

- Add dichloromethyl methyl ether dropwise.

- Add titanium tetrachloride slowly under stirring.

- Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for 16 hours.

- Quench reaction by pouring into ice-cold 1 M hydrochloric acid.

- Extract organic layer with dichloromethane, wash with sodium bicarbonate solution and brine.

- Dry over magnesium sulfate and concentrate.

- Purify by recrystallization from ethyl acetate.

Data Table Summarizing Preparation Conditions

| Step | Reagents & Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification | 2,4-dimethoxybenzoic acid, MeOH, H2SO4 | Methanol | Reflux | 4–12 h | 80–95 | Acid-catalyzed esterification |

| Formylation | Dichloromethyl methyl ether, TiCl4 | Dichloromethane | 0 to RT | 18 h total | 70–85 | Lewis acid catalysis |

| Alkylation | Alkyl alcohol, NaH | THF or DMF | 0 to RT | Several hours | >70 | Base-promoted alkylation |

Additional Notes and Research Perspectives

- The selectivity of formylation is influenced by the directing effect of methoxy groups at positions 2 and 4, favoring substitution at position 5.

- Alternative formylation methods such as the Vilsmeier-Haack reaction may be employed but require careful control to avoid overreaction or side products.

- The compound serves as a key intermediate in the synthesis of biologically active molecules, including peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors.

- Industrial processes emphasize green chemistry principles , minimizing hazardous reagents and improving solvent recovery.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2,4-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: 5-carboxy-2,4-dimethoxybenzoic acid.

Reduction: 5-hydroxymethyl-2,4-dimethoxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and case studies for "Methyl 5-formyl-2,4-dimethoxybenzoate" are not available within the provided search results, the following information highlights its role as a chemical intermediate and potential applications in organic synthesis and pharmaceutical research.

Role as a Chemical Intermediate:

- Aditoprim Synthesis: Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, closely related to this compound, is an intermediate in the preparation of aditoprim, an antibacterial agent .

- Versatile Building Block: Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate can be used in various synthetic modifications and applications in organic chemistry. The presence of multiple functional groups makes it a versatile compound.

Potential Applications:

- Pharmaceutical Research: Compounds with structural similarities to methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dimethoxy-6-((pivaloyloxy)methyl)benzoate may interact with biological targets like enzymes or receptors involved in metabolic pathways. Investigating these interactions is essential for assessing the therapeutic potential of this compound.

- Antimicrobial Research : Thymol derivatives have demonstrated antibacterial and antifungal activities against S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. fumigatus, and C. albicans . Some myrtenal derivatives exhibit antifungal and herbicidal activities .

Mechanism of Action

The mechanism of action of methyl 5-formyl-2,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups may also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

- Functional Groups : Formyl (aldehyde), methoxy, and ester.

- Reactivity : The formyl group enables nucleophilic additions (e.g., condensation with amines or hydrazides), while the methoxy groups influence electronic properties and steric hindrance.

This section compares Methyl 5-formyl-2,4-dimethoxybenzoate with structurally related benzoate derivatives, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Comparisons

Reactivity and Functionalization Pathways

Formyl Group Reactivity :

Halogen vs. Formyl Substitution :

Electronic Effects :

- Methoxy groups at positions 2 and 4 in this compound enhance electron density on the aromatic ring, directing electrophilic substitution to the formyl-bearing position .

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.

- Monitor intermediates via TLC or HPLC to ensure stepwise progression .

- Employ catalysts like DMAP for esterification to improve yields .

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the formyl proton appears as a singlet at δ 9.8–10.2 ppm, while methoxy groups show singlets at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: 255.23) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2850 cm⁻¹ (formyl C-H) validate functional groups .

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

- DFT Calculations : Simulate reaction pathways for nucleophilic attacks (e.g., Grignard additions to the formyl group). Gaussian or ORCA software can model transition states and activation energies .

- Solvent Effects : Continuum solvation models (e.g., PCM) predict solubility and reactivity in different solvents, guiding experimental solvent selection .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., formyl carbon) to prioritize reaction sites .

What strategies can resolve contradictions in literature regarding the compound’s stability under varying storage conditions?

Advanced Research Question

- Controlled Stability Studies : Store samples under different conditions (e.g., 4°C vs. -20°C, inert atmosphere vs. air) and monitor degradation via HPLC and NMR over 6–12 months .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life from accelerated degradation studies at elevated temperatures .

- Light Sensitivity Testing : UV-Vis spectroscopy can detect photodegradation products, necessitating amber vials for long-term storage .

How can this compound serve as a precursor for bioactive molecules with improved pharmacokinetic properties?

Advanced Research Question

- Prodrug Design : The ester group can be hydrolyzed in vivo to release active carboxylic acids. For example, coupling with antiviral nucleoside analogs (e.g., 5-formyl-2′-deoxycytidine derivatives) enhances cellular uptake .

- Conjugation Strategies : The formyl group enables Schiff base formation with amine-containing drugs (e.g., doxorubicin), improving targeting via pH-sensitive linkages .

- SAR Studies : Modify methoxy groups to alter lipophilicity and metabolic stability, guided by molecular docking with target proteins (e.g., kinases) .

What are the challenges in scaling up synthetic routes while maintaining stereochemical integrity?

Advanced Research Question

- Reaction Engineering : Optimize mixing efficiency and heat transfer in batch reactors to prevent side reactions (e.g., demethylation) .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported DMAP) to reduce costs and improve reproducibility .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.